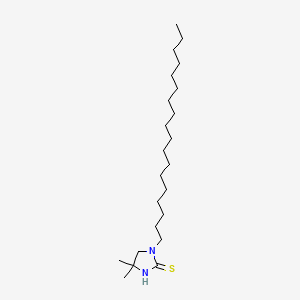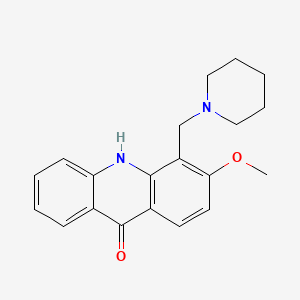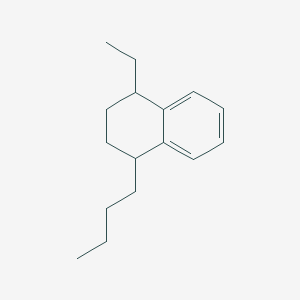
1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C16H24. It belongs to the class of tetrahydronaphthalenes, which are derivatives of naphthalene where the aromatic ring system is partially hydrogenated. This compound is characterized by the presence of butyl and ethyl substituents on the tetrahydronaphthalene core.
准备方法
Synthetic Routes and Reaction Conditions
1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through various methods. One common approach involves the alkylation of 1,2,3,4-tetrahydronaphthalene with butyl and ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like toluene or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives followed by selective alkylation
化学反应分析
Types of Reactions
1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound to fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Friedel-Crafts alkylation using alkyl halides and a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Various alkylated or acylated derivatives.
科学研究应用
1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a solvent and in the production of specialty chemicals.
作用机制
The mechanism of action of 1-butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with hydrophobic pockets in proteins or lipid membranes.
相似化合物的比较
Similar Compounds
- 1-Butyl-4-hexyl-1,2,3,4-tetrahydronaphthalene
- 1-Butyl-1,2,3,4-tetrahydronaphthalene
- 1,2,3,4-Tetrahydronaphthalene
Uniqueness
1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of both butyl and ethyl groups provides a distinct steric and electronic environment compared to other tetrahydronaphthalene derivatives.
属性
CAS 编号 |
61761-56-6 |
|---|---|
分子式 |
C16H24 |
分子量 |
216.36 g/mol |
IUPAC 名称 |
1-butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C16H24/c1-3-5-8-14-12-11-13(4-2)15-9-6-7-10-16(14)15/h6-7,9-10,13-14H,3-5,8,11-12H2,1-2H3 |
InChI 键 |
HZGCEAFNCGCFJR-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CCC(C2=CC=CC=C12)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


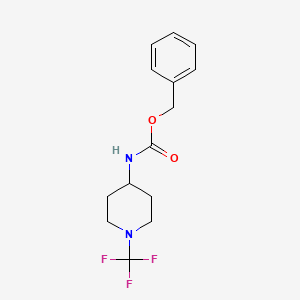
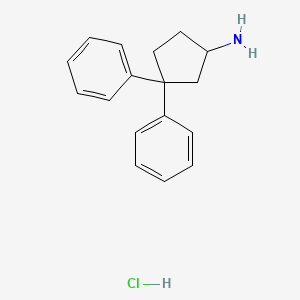
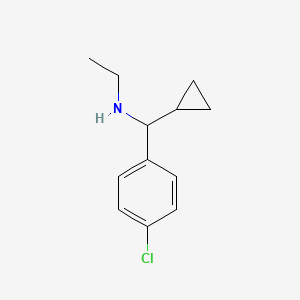
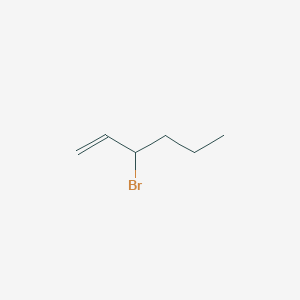
![Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-](/img/structure/B13957459.png)
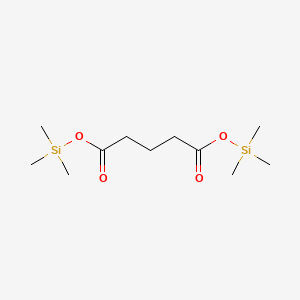
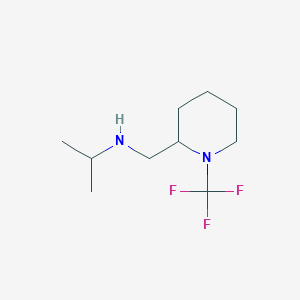

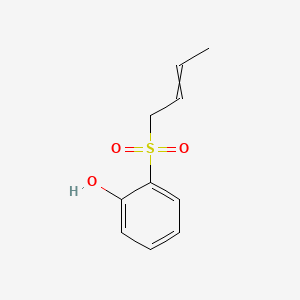
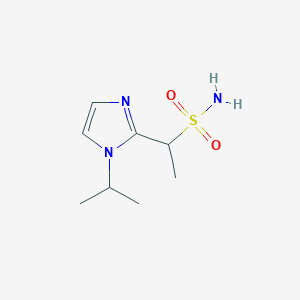
![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)
